molecular formula C18H24O6 B13846681 4-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

4-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

Cat. No.: B13846681
M. Wt: 336.4 g/mol
InChI Key: YBHKHSYNFLDCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the hydrogenation of methyl-substituted phthalic anhydrides . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The process can be summarized as follows:

    Starting Material: Methyl-substituted phthalic anhydride.

    Catalyst: Palladium on carbon (Pd/C).

    Conditions: High pressure and temperature.

Industrial Production Methods

Industrial production of these compounds follows a similar synthetic route but on a larger scale. The process involves continuous hydrogenation in a reactor equipped with efficient mixing and temperature control systems . The product is then purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/2C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10;1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2*5-7H,2-4H2,1H3

InChI Key

YBHKHSYNFLDCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)OC2=O.CC1CCCC2C1C(=O)OC2=O

Origin of Product

United States

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